

An In-depth Technical Guide to 2,5-Dibromo-4-methylthiazole

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Compound of Interest

Compound Name: 2,5-Dibromo-4-methylthiazole

Cat. No.: B1322216

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CAS Number: 79247-78-2

This technical guide provides a comprehensive overview of **2,5-Dibromo-4-methylthiazole**, a key heterocyclic building block for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its significant applications, particularly in the synthesis of kinase inhibitors.

Core Properties and Data

2,5-Dibromo-4-methylthiazole is a halogenated thiazole derivative valued for its utility as a versatile intermediate in organic synthesis. Its distinct reactivity at the two bromine-substituted positions allows for selective functionalization, making it a crucial component in the construction of complex molecular architectures.

Table 1: Physicochemical Properties of **2,5-Dibromo-4-methylthiazole**^{[1][2]}

Property	Value
CAS Number	79247-78-2
Molecular Formula	C ₄ H ₃ Br ₂ NS
Molecular Weight	256.95 g/mol
Appearance	Solid
Melting Point	22 °C
Boiling Point	260.7 ± 20.0 °C (Predicted)
Density	2.127 ± 0.05 g/cm ³ (Predicted)
InChI	1S/C4H3Br2NS/c1-2-3(5)8-4(6)7-2/h1H3
SMILES	Cc1nc(Br)sc1Br

Table 2: Spectroscopic Data Summary (Predicted)

While experimental spectroscopic data is not readily available in public literature, predicted values provide useful reference points for characterization.

Data Type	Predicted Values
Mass Spectrometry (m/z)	[M+H] ⁺ : 255.84258, [M+Na] ⁺ : 277.82452

Synthesis and Experimental Protocols

The synthesis of **2,5-Dibromo-4-methylthiazole** is most commonly achieved through the bromination of a suitable 4-methylthiazole precursor. A well-established route involves the Sandmeyer-type reaction of an aminothiazole derivative.

Experimental Protocol: Synthesis from 5-Bromo-4-methyl-thiazol-2-ylamine hydrobromide

This protocol outlines a common laboratory-scale synthesis of **2,5-Dibromo-4-methylthiazole**.

Materials:

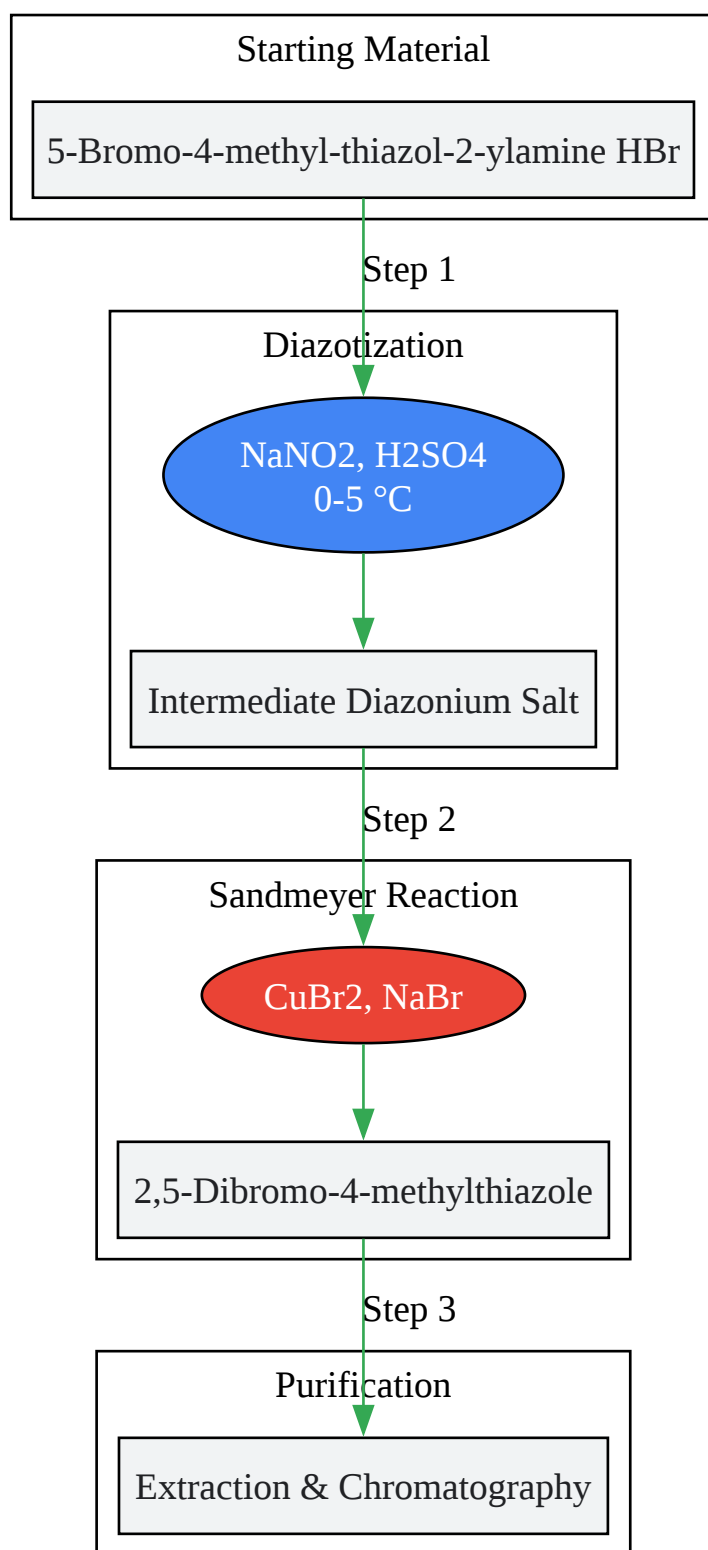
- 5-Bromo-4-methyl-thiazol-2-ylamine hydrobromide
- Sulfuric acid (H_2SO_4)
- Copper(II) sulfate (CuSO_4)
- Sodium bromide (NaBr)
- Sodium nitrite (NaNO_2)
- Water (H_2O)
- Appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane)
- Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

- Diazotization:
 - In a reaction vessel cooled to 0-5 °C in an ice bath, dissolve 5-Bromo-4-methyl-thiazol-2-ylamine hydrobromide in an aqueous solution of sulfuric acid.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the temperature below 5 °C. Stir vigorously during the addition.
 - Continue stirring the mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.
- Sandmeyer Reaction:
 - In a separate flask, prepare a solution of copper(II) sulfate and sodium bromide in water.
 - Slowly add the freshly prepared diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.

- Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours until the gas evolution ceases.
- Work-up and Purification:
 - Extract the reaction mixture with an appropriate organic solvent (e.g., diethyl ether).
 - Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
 - Dry the organic layer over an anhydrous drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure **2,5-Dibromo-4-methylthiazole**.

Below is a diagram illustrating the general synthetic workflow.



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Caption: Synthetic workflow for **2,5-Dibromo-4-methylthiazole**.

Applications in Drug Development

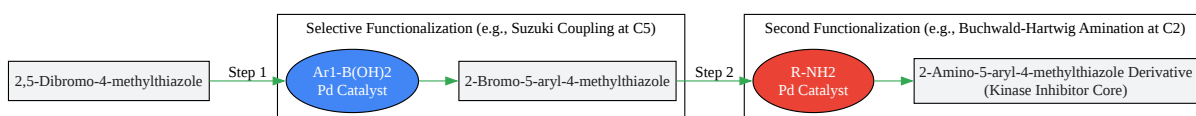
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] The presence of two bromine atoms in **2,5-Dibromo-4-methylthiazole** provides two reactive sites that can be selectively and sequentially modified, making it a highly valuable building block for creating diverse molecular libraries.[4]

Role as a Kinase Inhibitor Scaffold

A primary application of **2,5-Dibromo-4-methylthiazole** is in the development of protein kinase inhibitors.[3] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. The 2,5-disubstituted thiazole framework serves as an effective scaffold for designing potent and selective kinase inhibitors.[3]

The differential reactivity of the bromine atoms at the C2 and C5 positions allows for regioselective functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This enables the introduction of different aryl or heteroaryl groups, which can be tailored to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

The general workflow for utilizing this scaffold in kinase inhibitor synthesis is depicted below.



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Caption: A general scheme for kinase inhibitor synthesis.

Safety and Handling

2,5-Dibromo-4-methylthiazole is classified as acutely toxic if swallowed and causes serious eye damage. Appropriate personal protective equipment, including gloves, safety glasses, and

a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

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